molecular formula C9H7BrN2O2 B12995692 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B12995692
M. Wt: 255.07 g/mol
InChI Key: ZSGKVDSLDBDJEY-UHFFFAOYSA-N
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Description

8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by bromination and carboxylation steps .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the carboxylic acid group .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-6(10)8-11-4-7(9(13)14)12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

ZSGKVDSLDBDJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NC=C(N12)C(=O)O)Br

Origin of Product

United States

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